molecular formula C13H14N2O2 B13494613 Methyl (s)-3-amino-3-(quinolin-6-yl)propanoate

Methyl (s)-3-amino-3-(quinolin-6-yl)propanoate

Katalognummer: B13494613
Molekulargewicht: 230.26 g/mol
InChI-Schlüssel: RIMQSIUVXNJUSP-NSHDSACASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl (s)-3-amino-3-(quinolin-6-yl)propanoate is a compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (s)-3-amino-3-(quinolin-6-yl)propanoate typically involves the reaction of quinoline derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of 6-bromoquinoline with methyl 3-aminopropanoate in the presence of a base such as sodium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl (s)-3-amino-3-(quinolin-6-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline derivatives .

Wissenschaftliche Forschungsanwendungen

Methyl (s)-3-amino-3-(quinolin-6-yl)propanoate has several scientific research applications:

Wirkmechanismus

The mechanism of action of Methyl (s)-3-amino-3-(quinolin-6-yl)propanoate involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit certain enzymes involved in cellular processes, thereby exerting its biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl (s)-3-amino-3-(quinolin-6-yl)propanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C13H14N2O2

Molekulargewicht

230.26 g/mol

IUPAC-Name

methyl (3S)-3-amino-3-quinolin-6-ylpropanoate

InChI

InChI=1S/C13H14N2O2/c1-17-13(16)8-11(14)9-4-5-12-10(7-9)3-2-6-15-12/h2-7,11H,8,14H2,1H3/t11-/m0/s1

InChI-Schlüssel

RIMQSIUVXNJUSP-NSHDSACASA-N

Isomerische SMILES

COC(=O)C[C@@H](C1=CC2=C(C=C1)N=CC=C2)N

Kanonische SMILES

COC(=O)CC(C1=CC2=C(C=C1)N=CC=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.